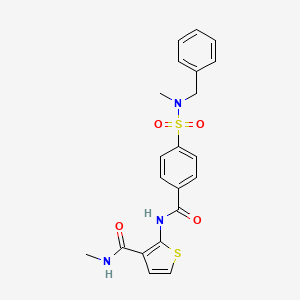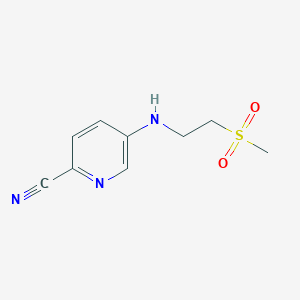
(3,5-Dichloropyridin-4-YL)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Dichloropyridin-4-YL)(phenyl)methanol” is a synthetic organic compound with the CAS Number: 402561-69-7 . It has a molecular weight of 254.11 and its IUPAC name is (3,5-dichloro-4-pyridinyl)(phenyl)methanol . The compound is typically a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 254.11 .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline and pyrazolyl methanone derivatives using microwave irradiation methods, which offered higher yields and environmental friendliness compared to conventional methods. These compounds, including variations structurally related to (3,5-Dichloropyridin-4-yl)(phenyl)methanol, showed promising antiinflammatory and antibacterial activities. The molecular docking results suggest these compounds' potential as molecular templates for antiinflammatory activity (Ravula et al., 2016).
Synthesis and Biological Examination of Benzofuran Systems
Kwiecień and Baumann (1997) prepared novel benzofuran derivatives by acetylation, involving chemical structures related to this compound. These compounds were examined for their biological activity, highlighting the potential of such molecules in developing new therapeutic agents (Kwiecień & Baumann, 1997).
Molecular Structure and Antimicrobial Activity Analysis
Sivakumar et al. (2021) conducted a conjugated experimental and theoretical study on a molecule structurally similar to this compound, focusing on its molecular structure, spectroscopic properties, and antimicrobial activity. The study demonstrated the potential of such compounds in the development of new antimicrobial agents (Sivakumar et al., 2021).
Solvent-Driven Rotamerization in Small Heterocyclic Analogues
Research by Lomas (2001) on solvent effects on rotamerization in thienyldi(tert-alkyl)methanols, which shares chemical relevance with this compound, provides insights into how solvent interactions influence molecular behavior. This study can inform the design of reaction conditions in synthetic chemistry (Lomas, 2001).
Whole-Cell Biocatalytic Synthesis
A study by Chen et al. (2021) on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system illustrates the application of this compound in green chemistry and biocatalysis. This work showcases the efficient synthesis of structurally related compounds using environmentally friendly methods (Chen et al., 2021).
Safety and Hazards
The compound has several hazard statements including H302, H315, H320, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or if in eyes .
Eigenschaften
IUPAC Name |
(3,5-dichloropyridin-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIZKAWIZEYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=NC=C2Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)

![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)
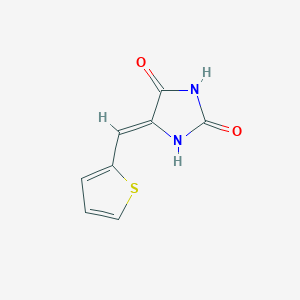
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)
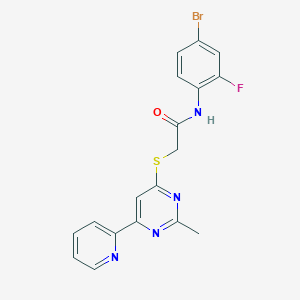
![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)
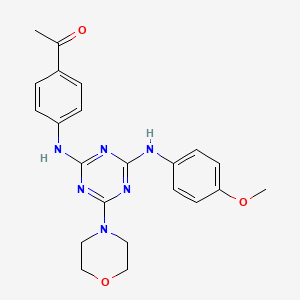
![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)
